![molecular formula C13H7N5O3S B2542277 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203029-37-1](/img/structure/B2542277.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 donor-acceptor (D-A) compounds based on the benzo[c][1,2,5]thiadiazole motif was synthesized . The synthesis involved varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . The compound may contribute to the development of novel and effective antimicrobial agents.
Anti-Ulcer Properties
Furan compounds, including our target molecule, have demonstrated anti-ulcer effects. These properties make them relevant in the treatment of gastrointestinal disorders .
Anti-Inflammatory and Analgesic Effects
Furan-containing compounds exhibit anti-inflammatory and analgesic activities. These properties could be harnessed for pain management and inflammation-related conditions .
Antiviral and Antifungal Applications
Furan derivatives have been investigated for their antiviral and antifungal potential. They may play a role in combating viral infections and fungal diseases .
Other Therapeutic Uses
Beyond the mentioned applications, furan compounds have been explored for their diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects. Additionally, they show promise in treating glaucoma, hypertension, and aging-related conditions .
Mechanism of Action
Target of Action
The compound contains a furan ring, an oxadiazole ring, and a benzothiadiazole ring. Compounds containing these structures have been studied for various biological activities. For example, furan derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Oxadiazole derivatives have been reported to possess antibacterial, antifungal, and anti-tubercular activities . Benzothiadiazole derivatives have been used in photovoltaics and as fluorescent sensors .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially interact with enzymes or receptors involved in inflammatory responses, cell growth and proliferation, or microbial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, potential effects could include inhibition of microbial growth, reduction of inflammation, or alteration of cell proliferation .
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(21-13)10-2-1-5-20-10/h1-6H,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQVGVDUIWYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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